molecular formula C13H21N3O2S B2817930 (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol CAS No. 1353946-46-9

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol

Cat. No.: B2817930
CAS No.: 1353946-46-9
M. Wt: 283.39
InChI Key: LGPBBDRMAXESGS-UHFFFAOYSA-N
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Description

The compound (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol is a relatively new chemical that has attracted attention due to its unique structure and potential applications. The presence of the pyrimidine ring, piperidine ring, and methanol group suggests it can participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol involves a multi-step process starting with pyrimidine. A common method involves the initial alkylation of pyrimidine with ethoxy and methylthio groups under specific conditions. This is followed by the addition of a piperidine ring, typically via a nucleophilic substitution reaction. Finally, a methanol group is introduced.

Industrial Production Methods

Industrially, this compound is produced using a similar multi-step process, but scaled-up to meet commercial demand. Efficient catalysts and optimized reaction conditions are employed to maximize yield and minimize impurities. Continuous flow chemistry techniques are often used to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of reactions, including oxidation, reduction, and substitution reactions. Its diverse functional groups (pyrimidine, piperidine, methanol) make it reactive under different conditions.

Common Reagents and Conditions

Oxidation reactions often use reagents like potassium permanganate or chromium trioxide. Reduction reactions typically involve hydrogen gas in the presence of a palladium or nickel catalyst. Substitution reactions can be conducted using halogenating agents such as thionyl chloride or phosphorous tribromide.

Major Products

Major products from these reactions vary; oxidation may yield aldehydes or carboxylic acids, while reduction could produce secondary alcohols or alkanes. Substitution reactions might result in halogenated derivatives or other functionalized products.

Scientific Research Applications

Chemistry: This compound serves as a versatile building block in organic synthesis, useful in developing more complex molecules.

Biology

Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and metabolic pathways.

Medicine

Industry

Utilized in materials science for developing new polymers or specialty chemicals due to its reactivity and functional group diversity.

Mechanism of Action

Effects: The compound’s effects are primarily mediated through its interactions with specific molecular targets. These interactions can modulate biochemical pathways or enzyme activities.

Molecular Targets and Pathways

It might bind to certain receptors or enzymes, altering their activity. These interactions can lead to changes in cell signaling or metabolic processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds: Compounds like 2-methylthio-4-piperidylmethanol or 6-ethoxypyrimidinyl derivatives share structural similarities.

Uniqueness

What sets (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol apart is the specific combination of functional groups. This unique structure offers distinct reactivity and interaction patterns not observed in similar compounds, making it a valuable subject of study in various fields.

So, that’s a deep dive! Anything else you’re curious about?

Properties

IUPAC Name

[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-3-18-12-8-11(14-13(15-12)19-2)16-7-5-4-6-10(16)9-17/h8,10,17H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPBBDRMAXESGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCCCC2CO)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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